2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common approach is the nitration of precursor compounds, followed by reduction and cyclization reactions. For example, the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid can yield intermediate compounds that are further processed to obtain the target molecule .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the benzodiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It can be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: This compound shares the oxadiazole ring structure and exhibits similar energetic properties.
3,3′-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan: Another compound with oxadiazole backbones, used in high-performance energetic materials.
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of oxadiazole and benzodiazole rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H17N7O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17N7O4/c1-29-15-8-11(6-7-14(15)27)9-21-23-16(28)10-26-13-5-3-2-4-12(13)22-19(26)17-18(20)25-30-24-17/h2-9,27H,10H2,1H3,(H2,20,25)(H,23,28)/b21-9+ |
InChI Key |
VBIURCTUPYSGPA-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)O |
Origin of Product |
United States |
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